molecular formula C18H12I3N B1352930 Tris(4-iodophenyl)amine CAS No. 4181-20-8

Tris(4-iodophenyl)amine

Cat. No.: B1352930
CAS No.: 4181-20-8
M. Wt: 623 g/mol
InChI Key: AQGZDWJFOYXGAA-UHFFFAOYSA-N
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Description

Tris(4-iodophenyl)amine is an organic compound with the chemical formula C18H12I3N. It is a light brown crystalline powder that is primarily used as a building block in the preparation of nanostructures and nanoparticles . This compound is notable for its unique structure, which includes three iodine atoms attached to a triphenylamine core, making it a valuable reagent in various chemical syntheses and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tris(4-iodophenyl)amine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteins, influencing their structure and function. The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which can alter the activity of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities. These effects can vary depending on the cell type and the concentration of this compound used in the experiments .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, which may be due to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity and effectiveness in biochemical research .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This subcellular localization is important for understanding the precise mechanisms by which this compound exerts its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-iodophenyl)amine can be synthesized through a multi-step reaction process involving amination and iodination reactions. One common method involves the reaction of triphenylamine with iodine and trifluoromethanesulfonic acid in dichloromethane. The reaction mixture is stirred under a nitrogen atmosphere at room temperature for 21 hours, followed by extraction and purification using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tris(4-iodophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and copper iodide (CuI) are commonly used in substitution reactions.

    Oxidation/Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Tris(4-iodophenyl)amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison: Tris(4-iodophenyl)amine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, nitro, formyl, and carbazole analogs. The iodine atoms make it particularly suitable for applications requiring high reactivity and the formation of complex structures.

Properties

IUPAC Name

4-iodo-N,N-bis(4-iodophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZDWJFOYXGAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430979
Record name Tris(4-iodophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4181-20-8
Record name Tris(4-iodophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-iodophenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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